molecular formula C17H18N2O3 B2379519 ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate CAS No. 72568-51-5

ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

Cat. No.: B2379519
CAS No.: 72568-51-5
M. Wt: 298.342
InChI Key: NZNDCGLZMWQZMF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-8-6-5-7-10(12)2/h5-8,15H,4,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNDCGLZMWQZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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